N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide
Description
N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide is a compound that features a cinnoline scaffold, which is a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is known for its broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties .
Properties
IUPAC Name |
N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c15-9-14(6-3-7-14)17-13(19)11-8-16-18-12-5-2-1-4-10(11)12/h1-2,4-5,8H,3,6-7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJSUSBFPBTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CF)NC(=O)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide involves several steps, starting with the preparation of the cinnoline scaffold. The cinnoline nucleus can be synthesized through various methods, including the reduction of nitro compounds, cyclization of hydrazones, and the reaction of diazonium salts with nucleophiles . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cinnoline scaffold.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an antitumor agent.
Industry: The compound is used in the development of new materials and as a chemical intermediate in industrial processes
Mechanism of Action
The mechanism of action of N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[1-(fluoromethyl)cyclobutyl]cinnoline-4-carboxamide can be compared with other cinnoline derivatives, such as:
4-(2-fluorophenoxy)quinoline derivatives: These compounds also feature a cinnoline scaffold and are studied for their c-Met inhibitory activity.
3-amido-4-anilinocinnoline compounds: These compounds are potent CSF-1R inhibitors and demonstrate good oral pharmacokinetic profiles.
The uniqueness of this compound lies in its specific fluoromethyl and cyclobutyl substituents, which may confer distinct pharmacological properties compared to other cinnoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
